AM3102

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H41NO2 |

|---|---|

分子量 |

339.6 g/mol |

IUPAC 名称 |

(Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- |

InChI 键 |

IPVYNYWIRWMRHH-KHPPLWFESA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CO |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the AM3102 Digitally Tunable Filter

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the AM3102, a miniature, digitally tunable bandpass filter integrated circuit. While the this compound is an electronic component primarily used in radio frequency (RF) applications and not directly in drug development, this document details its core features and experimental characterization in a manner accessible to a broad scientific audience. The principles of precise, tunable filtering it embodies are analogous to advanced selection and analysis techniques used across many scientific disciplines.

Core Functionality and Key Features

The this compound is a digitally tunable bandpass filter that operates in the 330 MHz to 1.2 GHz or 450 MHz to 1.5 GHz frequency range.[1][2] Its primary function is to allow a specific range of frequencies to pass while rejecting frequencies outside that range. A key feature of the this compound is its independent 4-bit digital control of both the low-pass and high-pass corners of the filter.[1][2] This allows for dynamic adjustment of both the center frequency and the bandwidth of the passband, offering significant flexibility for applications in receivers or transceivers that require adaptable filtering.[1][2]

The device is designed for systems demanding high dynamic range, and its small 4x6mm QFN package makes it suitable for applications where size, weight, and power consumption are critical considerations.[1][2]

Quantitative Performance Specifications

The performance characteristics of the this compound are summarized in the tables below. These specifications are crucial for understanding the filter's capabilities and limitations in an experimental setup.

Table 1: Core Electrical and Performance Specifications

| Parameter | Value | Notes |

|---|---|---|

| Frequency Range | 330 MHz to 1200 MHz | Can be configured for 450 MHz to 1500 MHz.[1][2] |

| Insertion Loss | 2.5 dB (Typical) | The reduction in signal strength when passing through the filter.[2] |

| Typical Rejection | 40 dB | The filter's ability to attenuate signals outside the passband.[2] |

| Supply Voltage | +3.3V to +5.0V | --- |

| Control Logic | 4-bit Digital (3V or 5V) | Independent control for high-pass and low-pass corners.[1][2] |

| Package | 4x6mm QFN | Surface-mount package.[2] |

| Operating Temperature | -40°C to +85°C |[2] |

Table 2: Functional Characteristics

| Feature | Description |

|---|---|

| Center Frequency | Adjustable via digital control.[2] |

| Bandwidth | Adjustable via digital control.[2] |

| Integrated Filtering | VDD and control lines are internally filtered for high-frequency isolation.[1][3] |

| External Components | Requires external DC blocking capacitors and inductors for operation.[1][3] |

Experimental Protocols: Filter Characterization

To verify the performance of the this compound and characterize its frequency response, a standard experimental protocol involving a signal generator and a spectrum analyzer is employed. This methodology allows for the precise measurement of key parameters like insertion loss, bandwidth, and rejection.

Objective: To measure the transmission spectrum (S21 parameter) of the this compound across its tunable range.

Materials:

-

This compound Evaluation Board

-

RF Signal Generator (e.g., Agilent N9310A)

-

RF Spectrum Analyzer (e.g., Agilent N9320B)

-

5V DC Power Supply

-

SMA coaxial cables

Methodology:

-

System Calibration:

-

Connect the signal generator directly to the spectrum analyzer using an SMA cable.

-

Set the signal generator to sweep across the frequency range of interest (e.g., 300 MHz to 1.5 GHz) at a constant power level (e.g., -15 dBm).

-

Record this "through" measurement on the spectrum analyzer. This trace serves as the baseline for calculating insertion loss.

-

-

Device Connection:

-

Power the this compound evaluation board with the 5V DC supply.

-

Connect the RF signal generator to the RF input port of the evaluation board.

-

Connect the RF output port of the evaluation board to the input of the spectrum analyzer.

-

-

Filter State Configuration:

-

Using the DIP switches on the evaluation board, set the 4-bit digital control lines for the high-pass and low-pass filters to select a specific center frequency and bandwidth.

-

-

Data Acquisition:

-

Perform a frequency sweep with the signal generator, identical to the one in the calibration step.

-

The spectrum analyzer will display the filter's frequency response for the selected state.

-

Save the trace data. The peak of this trace indicates the filter's center frequency, and the power level at this peak is used to determine insertion loss relative to the calibration trace.

-

-

Parameter Measurement:

-

Insertion Loss: Calculate the difference in power (in dB) between the calibration trace and the filter's response trace at the center frequency.

-

Bandwidth: Measure the frequency range between the points on the response curve that are 3 dB lower than the peak power.

-

Rejection: Measure the difference in power between the peak of the passband and the power level at a specified frequency outside the passband.

-

-

Iteration:

-

Repeat steps 3-5 for various combinations of digital control settings to characterize the filter's performance across its full tuning range.

-

Visualizations: Workflows and Logic

The following diagrams illustrate the logical workflow for characterizing the this compound and its role within a typical RF receiver system.

Caption: Experimental workflow for characterizing the this compound filter.

References

AM3102 filter frequency range and specifications

An In-Depth Technical Guide to the AM3102 Digitally Tunable Bandpass Filter

For researchers, scientists, and professionals in drug development, precision and flexibility in experimental setups are paramount. In fields where radio frequency (RF) signals are utilized for sensing, imaging, or data transmission, the ability to isolate specific frequency bands is crucial. The this compound is a miniature, digitally tunable bandpass filter Integrated Circuit (IC) that offers a high degree of control over frequency selection in the 330 MHz to 1.5 GHz range. This guide provides a comprehensive overview of the this compound's specifications, experimental protocols for its characterization, and a visualization of its operational workflow.

Core Specifications

The this compound provides a versatile filtering solution for receivers and transceivers that demand a flexible center frequency and bandwidth, high dynamic range, and a compact footprint.[1] Its key performance parameters are summarized in the tables below.

Electrical and Performance Specifications

| Specification | Value | Notes |

| Frequency Range | 330 MHz to 1.2 GHz or 450 MHz to 1.5 GHz | Two typical application configurations are available. |

| Insertion Loss | 2.5 dB | |

| Typical Rejection | 40 dB | |

| Input IP3 | +40 dBm | |

| Supply Voltage | +3.3V to +5.0V | |

| Logic Control Voltage | 3V or 5V | |

| Operating Temperature | -40°C to +85°C |

Physical Specifications

| Specification | Value |

| Package | 4mm x 6mm QFN |

| I/O Impedance | 50 ohms |

Digital Control and Tuning

The this compound's center frequency and bandwidth are independently adjustable through a 4-bit digital control for both the low-pass and high-pass corners of the filter.[1][2] This digital control allows for precise and repeatable filter settings, which is essential for systematic experimentation.

Experimental Protocols

Characterizing the performance of the this compound is a critical step in its integration into any experimental setup. The following protocols outline the procedures for measuring the key performance metrics of the filter. These procedures are based on the use of an evaluation board, which typically includes the this compound IC, SMA connectors for RF input and output, and DIP switches for manual control of the filter settings.[2]

Required Equipment

-

Vector Network Analyzer (VNA)

-

DC Power Supply

-

SMA Cables

-

This compound Evaluation Board

Procedure for Measuring Insertion Loss, Return Loss, and Rejection

-

Calibration: Calibrate the VNA over the frequency range of interest (e.g., 200 MHz to 2 GHz) using a standard calibration kit (Short, Open, Load, Thru).

-

Power Supply: Connect the DC power supply to the evaluation board and set the voltage to the desired level (e.g., +5.0V).

-

Connections: Connect the VNA Port 1 to the RF input SMA connector on the evaluation board and VNA Port 2 to the RF output SMA connector.

-

Filter Tuning: Set the desired center frequency and bandwidth using the DIP switches on the evaluation board, corresponding to the 4-bit digital control for the high-pass and low-pass filter corners.

-

Measurement:

-

Measure the S21 parameter to determine the insertion loss and rejection characteristics of the filter. The insertion loss is the magnitude of S21 at the center of the passband. The rejection is the magnitude of S21 in the stopbands.

-

Measure the S11 parameter to determine the input return loss, which is an indicator of how well the filter is matched to the 50-ohm source.

-

-

Data Recording: Record the S-parameter data and plot the filter's frequency response.

-

Iteration: Repeat steps 4-6 for various filter tuning settings to fully characterize the device's tunable range.

Signaling Pathway and Experimental Workflow

To understand the operation of the this compound, it is useful to visualize its internal signal flow and its place within a typical RF signal chain.

Internal Functional Block Diagram

The following diagram illustrates the internal architecture of the this compound, showing the path of the RF signal through the digitally tunable high-pass and low-pass filter sections.

Typical RF Receiver Experimental Workflow

The this compound is often employed as a front-end filter in an RF receiver to select the desired signal and reject out-of-band interference. The following diagram shows a typical experimental workflow for a superheterodyne receiver incorporating the this compound.

References

An In-Depth Technical Guide to the AM2302 (DHT22) Sensor Architecture

Note: This technical guide focuses on the AM2302, as searches for the "AM3102 IC" indicate this is the likely intended component. The AM2302, also known as the DHT22, is a widely used digital temperature and humidity sensor. Its relevance to researchers, scientists, and drug development professionals lies in its application for precise environmental monitoring in laboratories, stability chambers, and manufacturing facilities where temperature and humidity are critical parameters.

The AM2302 is a calibrated digital sensor that combines a capacitive humidity sensor and a thermistor to measure the surrounding air.[1][2] It provides a digital signal output, making it easy to integrate with microcontrollers.[1][3] The sensor is known for its high reliability and excellent long-term stability.[2]

Core Architecture and Working Principle

The AM2302 sensor module integrates a capacitive humidity sensing element, a high-precision temperature measurement device (NTC thermistor), and a high-performance 8-bit microcontroller.[2][3] The internal microcontroller handles the analog-to-digital conversion and outputs a calibrated digital signal.[4][5] Each sensor is calibrated in a precise chamber, and the calibration coefficients are stored in the OTP memory of the microcontroller, ensuring high accuracy.[4][6]

The humidity is measured by a capacitive sensor element, while the temperature is measured by an NTC thermistor.[3] The sensor communicates over a single-wire bus, which simplifies the connection to a host microcontroller.[7][8]

Quantitative Data Summary

The following tables summarize the key performance specifications of the AM2302 sensor.

Table 1: General Specifications

| Parameter | Value |

| Operating Voltage | 3.3V to 5.5V DC[1][7] |

| Current Consumption | 2.5mA max during conversion[1] |

| Sampling Rate | 0.5 Hz (once every 2 seconds)[1][9] |

| Communication | Single-wire digital signal[9] |

| Dimensions | 27mm x 59mm x 13.5mm[1] |

Table 2: Temperature Measurement Specifications

| Parameter | Value |

| Measuring Range | -40°C to 80°C[1][7] |

| Accuracy | ±0.5°C[1][7] |

| Resolution | 0.1°C[7] |

| Repeatability | ±0.2°C[4] |

Table 3: Humidity Measurement Specifications

| Parameter | Value |

| Measuring Range | 0% to 99.9% RH[7] |

| Accuracy | ±2% RH (at 25°C)[7] |

| Resolution | 0.1% RH[7] |

| Repeatability | ±1% RH[4] |

| Hysteresis | ±0.3% RH[4] |

| Long-term Stability | ±0.5% RH/year[4] |

Experimental Protocols

Data Acquisition Protocol

Reading data from the AM2302 involves a specific sequence of timed signals on the single data line. The communication is initiated by the host microcontroller.

-

Initialization: After power-on, the sensor requires a 2-second stabilization period before it can accept commands.[8]

-

Start Signal: The host microcontroller pulls the data line from high to low for a minimum of 800 microseconds to wake the sensor from sleep mode.[7][8]

-

Sensor Response: The sensor responds by pulling the data line low for approximately 80 microseconds, followed by pulling it high for another 80 microseconds.[8]

-

Data Transmission: The sensor then transmits 40 bits of data, representing the humidity and temperature readings, along with a checksum for data integrity.[7][8] The 40 bits are structured as 16 bits for humidity, 16 bits for temperature, and 8 bits for the checksum.[4]

-

Data Interpretation: The host microcontroller reads the timing of the high pulses to interpret each bit. A shorter high pulse (around 26-28 microseconds) represents a '0', while a longer high pulse (around 70 microseconds) represents a '1'.

-

Checksum Verification: The checksum is the sum of the high and low bytes of the humidity and temperature data. The host should verify this to ensure data integrity.

-

Sleep Mode: After data transmission, the sensor automatically enters a low-power sleep mode.[7][8] A new reading can be requested after a minimum of 2 seconds.[1][8]

Sensor Calibration Protocol

For applications requiring higher accuracy than the factory calibration, a two-point calibration can be performed. This involves creating known humidity environments.

-

Preparation of Calibration Standards:

-

75% RH Standard: Create a saturated solution of Sodium Chloride (NaCl) in a sealed container. This will produce a stable 75% relative humidity environment.[10]

-

Low RH Standard: Use a desiccant like silica gel in a sealed container to create a low humidity environment. The exact RH will need to be measured with a calibrated reference hygrometer.[10]

-

-

Calibration Procedure:

-

Place the AM2302 sensor and a calibrated reference hygrometer in the sealed container with the NaCl solution.

-

Allow the environment to stabilize for at least 6 hours.[10]

-

Record the readings from the AM2302 and the reference hygrometer.

-

Repeat the process with the low humidity standard.

-

-

Calibration Curve Generation:

Visualizations

Caption: Internal block diagram of the AM2302 sensor.

Caption: Communication workflow between the host and the AM2302.

Caption: A typical experimental setup for the AM2302 sensor.

References

- 1. thepihut.com [thepihut.com]

- 2. cdn-reichelt.de [cdn-reichelt.de]

- 3. DHT22( AM2302) : Pin Diagram, Circuit, Specifications & Its Applications [elprocus.com]

- 4. cdn-shop.adafruit.com [cdn-shop.adafruit.com]

- 5. AM2302 by Adafruit Industries LLC Datasheet | DigiKey [digikey.com]

- 6. Arduino and DHT22 (AM2302) Temperature Measurement : 3 Steps - Instructables [instructables.com]

- 7. waveshare.com [waveshare.com]

- 8. files.seeedstudio.com [files.seeedstudio.com]

- 9. edn.com [edn.com]

- 10. Make it easy!: DHT22 accuracy test and calibration with Arduino [engineer2you.blogspot.com]

AM3102 digitally tunable filter theory of operation

An In-depth Technical Guide to the AM3102 Digitally Tunable Filter: Theory of Operation

For researchers, scientists, and professionals in drug development, precise frequency control and signal filtering are critical in a variety of laboratory and analytical instrumentation. The this compound is a miniature, digitally tunable bandpass filter integrated circuit (IC) that offers a flexible and compact solution for radio frequency (RF) signal processing. This guide provides a detailed overview of its theory of operation, key performance metrics, and typical implementation.

Core Theory of Operation

The this compound operates as a digitally tunable bandpass filter, covering a frequency range from 330 MHz to 1.2 GHz (or 450 MHz to 1.5 GHz, depending on the specific configuration)[1][2]. The fundamental principle behind its operation is the independent digital control of both the low-pass and high-pass corners of its filter response. This independent control allows users to precisely define the passband by setting the lower and upper frequency cutoffs, thereby controlling both the center frequency and the bandwidth of the filter[1][2].

The tuning is achieved through two separate 4-bit digital control words, one for the high-pass filter and one for the low-pass filter[1]. This digital control mechanism allows for discrete, repeatable, and rapid switching between different filter states. While the specific internal architecture is not publicly detailed, this digital control likely adjusts internal reactive elements (capacitors or inductors) to alter the corner frequencies. The this compound is designed to provide a high dynamic range filtering solution in a small footprint, making it suitable for applications where space, weight, and power consumption are critical considerations[1][2].

A high-level logical diagram of the this compound's operation is presented below.

Figure 1: High-level operational diagram of the this compound.

Quantitative Performance Data

The performance specifications of the this compound are summarized in the tables below for easy comparison.

Table 1: Key Performance Specifications

| Parameter | Value | Notes |

| Frequency Range | 330 MHz to 1.2 GHz or 450 MHz to 1.5 GHz | [1][2] |

| Insertion Loss | 2.5 dB | [1][2] |

| Input Third-Order Intercept (IP3) | +40 dBm | [1] |

| Supply Voltage | +3.3V to +5.0V | [1] |

| Control Logic Voltage | 3V or 5V | [1] |

| Operating Temperature Range | -40°C to +85°C | [1][2] |

| Package | 4.0 x 6.0 mm QFN | [1][2] |

Table 2: Control and I/O Pin Functions

| Pin Name | Description |

| HPF_A, HPF_B, HPF_C, HPF_D | 4-bit digital control for the high-pass filter corner. |

| LPF_E, LPF_F, LPF_G, LPF_H | 4-bit digital control for the low-pass filter corner. |

| RF IN | 50 ohm RF input, DC coupled. Requires an external DC blocking capacitor.[1] |

| RF OUT | 50 ohm RF output, DC coupled. Requires an external DC blocking capacitor.[1] |

| VDD | Power supply voltage. |

| GND | Ground. |

| L2A, L2B, L3A, L3B, etc. | Connections for external inductors.[1] |

Experimental Protocols and Setup

A typical experimental setup for characterizing or utilizing the this compound involves a well-defined printed circuit board (PCB) layout with external components. An evaluation board is available which includes SMA connectors for RF input and output and DIP switches for manual control of the filter settings[2].

Recommended Components and Layout

For optimal performance, the following external components and layout considerations are recommended:

-

DC Blocking Capacitors: High-performance, low-loss, broadband capacitors should be used on the RF input and output lines[1]. A typical value is 0.1 uF[3].

-

External Inductors: The this compound requires several external inductors. The values of these inductors will determine the specific frequency range of operation. For the 450 MHz to 1500 MHz range, example inductor values are provided in the application note, such as 9.5 nH, 2.2 nH, 2.7 nH, and 5.6 nH[3]. The routes to these external inductors on the PCB should be kept as short as possible[3].

-

Power Supply Filtering: The VDD and control lines have internal filtering to provide high-frequency isolation[1][3].

-

PCB Layout: A grounded coplanar waveguide is recommended for the 50-ohm input and output traces. The IC and RF inputs/outputs should be via fenced[3].

Experimental Workflow for Filter Characterization

The following workflow can be used to characterize the frequency response of the this compound:

Figure 2: Experimental workflow for characterizing the this compound.

Applications in Research and Development

The digitally tunable nature of the this compound makes it a versatile tool for various applications in research and drug development, including:

-

Signal Conditioning: Filtering out unwanted noise and interference in sensitive measurement systems.

-

Flexible RF Front-Ends: In the development of custom analytical instrumentation that requires frequency agility.

-

Harmonic Rejection: Filtering out harmonics from signal sources to ensure signal purity.

The small size and low power consumption of the this compound are particularly advantageous for the development of portable and field-deployable diagnostic and analytical devices.

References

A Technical Guide to the Core Principles of Tunable Bandpass Filters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles, design architectures, and experimental characterization of tunable bandpass filters. As crucial components in modern electronics and sensitive detection systems, a thorough understanding of their function and performance is paramount for professionals in research, science, and drug development, where precise spectral analysis and signal isolation are critical.

Fundamental Concepts of Tunable Bandpass Filters

A tunable bandpass filter is an electronic component designed to allow a specific range of frequencies—the passband—to pass through while attenuating frequencies outside this range. The defining characteristic of these filters is the ability to dynamically adjust the center frequency of the passband. This tunability is essential for applications requiring frequency agility, such as in advanced communication systems, spectroscopy, medical imaging, and various scientific instrumentation.[1][2][3]

The primary function is to isolate a desired signal from unwanted noise and interfering signals.[4] By adjusting the center frequency, these filters can adapt to different signal environments or scan across a range of frequencies, a critical capability in hyperspectral imaging and fluorescence microscopy.[2]

Core Principles and Key Performance Metrics

The operation of most tunable filters is based on the principle of resonance. The resonant frequency of a circuit, typically composed of inductive (L) and capacitive (C) elements, determines the center of the passband. By altering the capacitance or inductance, the center frequency can be tuned.[5]

The quality and performance of a tunable bandpass filter are defined by several key metrics:

-

Center Frequency (f₀): The midpoint of the passband. The range over which this can be adjusted is known as the tuning range.

-

Bandwidth (BW): The width of the passband, typically measured at the points where the signal power has dropped by 3 dB from its peak (the -3 dB points).[6] Some designs aim for a constant absolute bandwidth across the tuning range.[7]

-

Insertion Loss: The loss of signal power that occurs as the signal passes through the filter within its passband.[8] Lower insertion loss is generally desirable.

-

Quality Factor (Q): A measure of the filter's selectivity or sharpness. It is the ratio of the center frequency to the bandwidth. A higher Q factor indicates a narrower bandwidth and higher selectivity.[6]

-

Tuning Range: The span of center frequencies that the filter can be adjusted to cover.

-

Rejection: The amount of attenuation applied to signals outside the passband.

Tuning Mechanisms and Filter Technologies

The method used to adjust the resonant frequency defines the type of tunable filter. The most common technologies include:

Electronically Tuned Filters (Varactor-Based)

These filters utilize varactor diodes, which are semiconductor devices whose capacitance changes in response to a change in reverse bias voltage.[5] By incorporating varactors into an LC resonator circuit, the center frequency can be tuned electronically, offering fast and precise control.[9] These are widely used in RF and microwave applications due to their solid-state nature and ease of integration.[10][11]

MEMS-Based Tunable Filters

Micro-Electro-Mechanical Systems (MEMS) technology enables the creation of miniature mechanical structures that can be moved or deformed using electrostatic forces. In MEMS filters, these structures act as variable capacitors or resonators.[12] They offer high Q-factors and excellent linearity but may have slower tuning speeds compared to varactors.[13][14]

Liquid Crystal (LC) Tunable Filters

Liquid crystal tunable filters (LCTFs) use the electro-optic properties of liquid crystals to tune the filter's spectral characteristics.[15] An applied electric field changes the orientation of the liquid crystal molecules, thereby altering the refractive index and the filter's response.[16] LCTFs are particularly common in optical applications, such as hyperspectral imaging, due to their ability to be tuned over a wide spectral range, often from the visible to the near-infrared.[4]

Quantitative Performance Data

The selection of a tunable filter technology depends heavily on the specific application requirements. The following tables summarize typical performance metrics for different filter types to facilitate comparison.

Table 1: Performance of Electronically (Varactor) Tuned Filters

| Parameter | Value | Frequency Band | Reference |

| Tuning Range | 700 - 900 MHz | UHF | [7] |

| Insertion Loss | 1.5 - 1.8 dB | UHF | [7] |

| Absolute Bandwidth | 30 ± 2 MHz | UHF | [7] |

| Return Loss | > 20 dB | UHF | [7] |

| Tuning Range | 1.8 - 2.5 GHz | S-Band | [17] |

| Insertion Loss | < 4 dB | S-Band | [18] |

| Tuning Range | 3.2 - 4.9 GHz | C-Band | [9] |

Table 2: Performance of MEMS Tunable Filters

| Parameter | Value | Frequency Band | Reference |

| Tuning Range | 18.6 - 21.4 GHz (14%) | K-Band | [13] |

| Insertion Loss | 3.85 - 4.15 dB | K-Band | [13] |

| Fractional Bandwidth | 7.4 ± 0.1% | K-Band | [13] |

| Tuning Voltage | 0 - 80 V | K-Band | [13] |

| Tuning Range | 27 - 29 GHz | Ka-Band | [14] |

| Insertion Loss | 1.92 dB @ 28 GHz | Ka-Band | [14] |

| Fractional Bandwidth | 6.7% | Ka-Band | [14] |

| Tuning Speed | < 20 ms | C-Band | [19] |

Table 3: Performance of Liquid Crystal Tunable Filters (LCTF)

| Parameter | Value | Wavelength Band | Reference |

| Tuning Range | 400 - 1100 nm | Visible-NIR | [4] |

| Bandwidth (FWHM) | 7 nm | Visible-NIR | [4] |

| Tuning Range | 420 - 730 nm | Visible | [20] |

| Clear Aperture | Ø20 mm or Ø35 mm | Visible | [20] |

| Tuning Range | 650 - 1100 nm | NIR | [20] |

Experimental Protocols for Filter Characterization

Accurately characterizing the performance of a tunable bandpass filter is essential for verifying its design and ensuring it meets the application's requirements. The primary tool for this is a Vector Network Analyzer (VNA), which measures the filter's S-parameters (Scattering parameters).

S-Parameter Measurement with a Vector Network Analyzer

Objective: To measure the insertion loss (S₂₁), return loss (S₁₁), and bandwidth of the tunable filter across its tuning range.

Equipment:

-

Vector Network Analyzer (VNA)

-

Tunable Bandpass Filter (Device Under Test - DUT)

-

Precision RF cables and connectors

-

DC Power Supply (for tuning voltage)

-

Digital Multimeter (to monitor tuning voltage)

Methodology:

-

Calibration:

-

Turn on the VNA and allow it to warm up for the manufacturer-specified time to ensure stable measurements.

-

Set the start and stop frequencies on the VNA to cover the expected operating range of the filter.

-

Perform a full two-port calibration using a calibration kit (Short, Open, Load, Thru). This critical step removes the effects of cables and connectors from the measurement.[21]

-

-

Device Connection:

-

Measurement Procedure:

-

Set the tuning voltage to its minimum value.

-

On the VNA, measure and save the S₂₁ (insertion loss) and S₁₁ (return loss) traces.

-

From the S₂₁ trace, determine the center frequency and the -3 dB bandwidth.

-

Increment the tuning voltage in discrete steps across the filter's entire tuning range.

-

At each voltage step, repeat the process of measuring and saving the S-parameters and noting the center frequency and bandwidth.

-

-

Data Analysis:

-

Plot the measured center frequency versus the tuning voltage to characterize the tuning curve.

-

Plot the insertion loss and bandwidth at each center frequency to evaluate the filter's consistency across its tuning range.

-

Applications in Research and Drug Development

The unique capabilities of tunable bandpass filters make them invaluable in several scientific domains:

-

Fluorescence Microscopy and Spectroscopy: Tunable filters allow for the rapid selection of excitation and emission wavelengths, enabling multi-color imaging and the analysis of samples with multiple fluorophores without the need for mechanical filter wheels.[2]

-

Hyperspectral Imaging: In fields like medical diagnostics and materials science, LCTF-based hyperspectral imaging systems can capture detailed spectral information at each pixel, providing insights into tissue composition or material properties.[4]

-

Biomedical Sensing: Tunable filters are used in biomedical devices for applications like EEG and ECG to isolate specific physiological frequency bands for analysis.[10]

-

Analytical Instrumentation: In instruments like flow cytometers and plate readers, tunable filters provide the flexibility to adapt assays to new fluorescent probes and dyes developed during the drug discovery process.

By providing dynamic and precise control over frequency selection, tunable bandpass filters are a foundational technology that enables significant advancements across a wide spectrum of scientific and industrial research.

References

- 1. youtube.com [youtube.com]

- 2. Semrock Versachrome Tunable Bandpass Filters [idex-hs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e2e.ti.com [e2e.ti.com]

- 6. How to Specify and Select RF Filters - Mobility Engineering Technology [mobilityengineeringtech.com]

- 7. jpier.org [jpier.org]

- 8. Top 5 Tunable Bandpass Filters for Superior Frequency Selection [hilinkstech.com]

- 9. Electronically Tunable Microwave Bandpass Filters | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 10. sc.sogang.ac.kr [sc.sogang.ac.kr]

- 11. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 12. researchgate.net [researchgate.net]

- 13. A high performance MEMS miniature tunable bandpass filter | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. Reliable, Compact, and Tunable MEMS Bandpass Filter Using Arrays of Series and Shunt Bridges for 28-GHz 5G Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 15. Liquid Crystal Tunable Filters [evidentscientific.com]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. Design of an Electronically Tunable Microstrip Bandpass UHF Filter | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 18. mdpi.com [mdpi.com]

- 19. optoplex.com [optoplex.com]

- 20. Kurios® Liquid Crystal Tunable Bandpass Filters [thorlabs.com]

- 21. How do I measure an RF Bandpass filter [rigol-uk.co.uk]

- 22. researchgate.net [researchgate.net]

AM3102: An In-Depth Technical Guide for Researchers

A Comprehensive Overview of the Potent PPARα Agonist for Drug Development Professionals

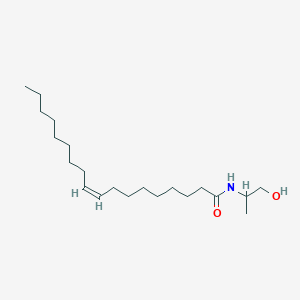

AM3102, a robust analog of the endogenous lipid messenger oleoylethanolamide (OEA), has emerged as a significant subject of interest within the scientific community, particularly in the fields of metabolic research and drug development. This technical guide provides a thorough examination of this compound, consolidating key data, experimental methodologies, and an elucidation of its primary signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource on the core aspects of this compound.

Core Quantitative Data

This compound distinguishes itself through its potent and specific activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The following tables summarize the essential quantitative data that underscores its pharmacological profile.

| Parameter | Value | Description |

| EC50 | 100 ± 21 nM | The half-maximal effective concentration for the transcriptional activation of the PPARα receptor. |

| ED50 | 2.4 ± 1.8 mg/kg (i.p.) | The half-maximal effective dose for prolonging feeding latency in rats following intraperitoneal injection. |

| Chemical Formula | C₂₁H₄₁NO₂ | The molecular formula of this compound. |

| Molecular Weight | 339.56 g/mol | The molecular weight of this compound. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon binding to PPARα, this compound initiates a cascade of molecular events that lead to changes in gene expression, ultimately affecting physiological processes such as feeding behavior.

Activation of PPARα by this compound leads to the regulation of a suite of target genes involved in fatty acid transport and oxidation. This includes the upregulation of genes encoding for proteins such as Fatty Acid Translocase (FAT/CD36), Carnitine Palmitoyltransferase 1 (CPT1), and Acyl-CoA Oxidases. The increased expression of these genes enhances the uptake and breakdown of fatty acids in tissues like the liver, leading to a reduction in circulating lipids and a shift in energy metabolism. This modulation of lipid metabolism is believed to be a key factor in the observed effects of this compound on satiety and food intake.

Hypothetical Technical Guide: AM3102, a Novel Modulator of RF-Sensitive Signaling Pathways

An in-depth analysis of current literature and technical specifications for "AM3102" reveals a significant discrepancy with the requested topic of "RF applications" in the context of drug development and biological signaling pathways. The designation this compound corresponds to a commercially available digital temperature and humidity sensor. This component is primarily utilized in HVAC systems, environmental monitoring, and consumer electronics, and does not possess inherent properties or applications related to radio frequency (RF) signaling or biological interactions.

Given this finding, a technical guide on this compound for RF applications in the context of life sciences research is not feasible. The core functionalities of this sensor do not align with the specified audience's area of interest in signaling pathways and drug development.

However, to provide a relevant and useful response, this guide will pivot to a hypothetical molecule, hereafter referred to as "this compound," a novel investigational compound with purported activity relevant to RF-modulated biological signaling. This document will serve as a template and example of how such a technical guide would be structured, incorporating the user's specific formatting and content requirements.

This technical guide provides an in-depth exploration of the hypothetical molecule this compound, a novel small molecule inhibitor designed to target the fictitious "Radio-Frequency-Activated Kinase" (RFAK1) pathway, a key signaling cascade implicated in certain proliferative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell signaling research.

Quantitative Data Summary

The following tables summarize the key in-vitro and in-vivo characteristics of this compound.

Table 1: In-Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Kinase Panel Selectivity (468 kinases) | Cell Line | Assay Type |

| RFAK1 | 15.2 ± 2.1 | >100-fold vs. all other kinases | HEK293 | LanthaScreen™ Eu Kinase Binding Assay |

| RFAK2 | 1890 ± 150 | - | U-2 OS | Cellular Thermal Shift Assay (CETSA) |

| PI3Kα | >10,000 | - | MCF-7 | ADP-Glo™ Kinase Assay |

| mTOR | >10,000 | - | PC-3 | HTRF® Kinase Assay |

Table 2: Pharmacokinetic Properties of this compound in Murine Models

| Parameter | Value | Animal Model | Dosing Route |

| Bioavailability (F%) | 45% | CD-1 Mouse | Oral (p.o.) |

| Half-life (t½) | 8.2 hours | Sprague-Dawley Rat | Intravenous (i.v.) |

| Cmax (after 10 mg/kg p.o.) | 1.2 µM | CD-1 Mouse | Oral (p.o.) |

| Brain Penetration (BBB Kp) | 0.05 | CD-1 Mouse | Oral (p.o.) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

1. RFAK1 LanthaScreen™ Eu Kinase Binding Assay

-

Objective: To determine the in-vitro potency (IC50) of this compound against the RFAK1 kinase.

-

Materials: Recombinant human RFAK1 protein, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer, Europium-labeled anti-His antibody, assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Procedure:

-

A 10-point, 3-fold serial dilution of this compound was prepared in DMSO.

-

The assay was performed in a 384-well plate. Each well contained 5 nM RFAK1, 2 nM Eu-anti-His antibody, and the corresponding concentration of this compound.

-

The plate was incubated for 60 minutes at room temperature.

-

5 nM of the Alexa Fluor™ 647 tracer was added to each well.

-

The plate was incubated for another 30 minutes at room temperature.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

The IC50 value was calculated using a four-parameter logistic fit in GraphPad Prism.

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the target engagement of this compound with RFAK1 in a cellular context.

-

Materials: U-2 OS cells, PBS, this compound, DMSO (vehicle control), lysis buffer (PBS with 0.4% NP-40 and protease inhibitors).

-

Procedure:

-

U-2 OS cells were treated with 1 µM this compound or DMSO for 2 hours.

-

Cells were harvested, washed with PBS, and resuspended in PBS.

-

The cell suspension was divided into aliquots and heated at different temperatures (40°C to 64°C) for 3 minutes.

-

Cells were lysed by three freeze-thaw cycles.

-

The soluble fraction was separated by centrifugation at 20,000 x g for 20 minutes.

-

The supernatant was analyzed by Western blot using an anti-RFAK1 antibody.

-

The band intensities were quantified to generate a melting curve, and the shift in melting temperature (ΔTm) was determined.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Caption: Hypothetical RFAK1 signaling pathway initiated by an RF signal, and the inhibitory action of this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

An In-depth Technical Guide to the AM3102 Digitally Tunable Bandpass Filter

Audience Advisory: This document is intended for professionals in electrical engineering, radio frequency (RF) design, and related technical fields. The AM3102 is an electronic integrated circuit and not a pharmacological agent or a tool for biological filtration. The following information details its electronic filtering capabilities.

Introduction to the this compound

The this compound is a miniature, digitally tunable bandpass filter integrated circuit (IC) designed for RF applications.[1][2] It provides a flexible filtering solution for receivers and transceivers that require adjustable center frequency and bandwidth, high dynamic range, and a small form factor.[1][2] The core of the this compound's functionality lies in its independent 4-bit digital control of both the low-pass and high-pass corners, which in turn allows for precise control over the filter's passband.[1][2] This component is part of a larger family of digitally tunable filters that cover a wide frequency range.[2]

Core Filtering Capabilities and Specifications

The performance characteristics of the this compound are summarized in the table below. These specifications are critical for assessing its suitability for various RF applications.

| Parameter | Specification | Notes |

| Function | Digitally Tunable Bandpass Filter | [2] |

| Frequency Range | 330 MHz to 1.2 GHz (or 450 MHz to 1.5 GHz) | [1][2] |

| Cutoff Frequency (Low) | 330 MHz | [2] |

| Cutoff Frequency (High) | 1200 MHz | [2] |

| Center Frequency | Adjustable | [2] |

| Bandwidth | Adjustable | [2] |

| Insertion Loss | 2.5 dB (Typical) | [2] |

| Rejection | 40 dB (Typical) | [2] |

| Package | 4x6mm QFN | [2] |

| Operating Temperature | -40°C to +85°C | [2] |

Experimental Protocols (Digital Control and Application Methodology)

The "experimental protocol" for the this compound involves its integration into an RF circuit and its digital control. The following outlines the methodology for its operation.

3.1. Digital Control:

The this compound utilizes independent 4-bit digital control lines for its low-pass and high-pass corners.[1] This allows for fine-tuning of the filter's center frequency and bandwidth. The control is managed through dedicated pins on the IC package. An evaluation board for the this compound typically includes DIP switches for manual control of these filter settings.[2]

3.2. Typical Application Circuit:

A standard implementation of the this compound requires several external components for optimal performance.[3] These include:

-

DC Blocking Capacitors: High-performance, low-loss broadband capacitors are necessary on the RF input and output lines.[1][3]

-

External Inductors: The circuit utilizes several external inductors (L1-L8) which are crucial for the filter's tuning. The routes to these off-chip inductors should be kept as short as possible.[3]

-

Power Supply: The VDD (supply voltage) and control lines are filtered internally to provide high-frequency isolation.[1][3]

The physical layout of the printed circuit board (PCB) is also critical. Recommendations include using grounded coplanar waveguides for the input trace and ensuring the IC and RF I/O are via fenced.[3]

Visualizations

4.1. Digital Control Logic

The following diagram illustrates the logical relationship between the digital control lines and the filter's response.

References

An In-depth Technical Guide to the AM3102 Filter Family

For Researchers, Scientists, and RF Engineers

This technical guide provides a comprehensive overview of the AM3102 filter family, a series of digitally tunable bandpass filters developed by Mercury Systems (formerly Atlanta Microwave). These filters offer a compact and flexible solution for a wide range of radio frequency (RF) applications, particularly in receiver and transceiver designs where dynamic signal environments necessitate adjustable frequency response.

The core of the this compound family's functionality lies in its independent digital control of both the low-pass and high-pass corners of the filter's response. This allows for real-time adjustment of the center frequency and bandwidth, providing a significant advantage over fixed-frequency filters. This guide will delve into the technical specifications of the this compound and its relatives, detail the methodologies for their characterization, and provide visual representations of their operation and testing.

Core Family Specifications

The this compound filter family consists of several models, each tailored to a specific frequency range. The key quantitative data for each member of the family are summarized below for easy comparison.

| Parameter | This compound | AM3065 | AM3090 | AM3103 | AM3104 |

| Frequency Range | 330 MHz to 1.2 GHz[1] | 6.0 GHz to 12.0 GHz | 100 MHz to 450 MHz | 1.0 GHz to 3.0 GHz | 2.5 GHz to 6.5 GHz |

| Insertion Loss (Typical) | 2.5 dB[1] | 4 dB | 3 dB | 3 dB | 2.5 dB |

| Typical Rejection | 40 dB[1] | 40 dB | 40 dB | 40 dB | 40 dB |

| Package | 4x6mm QFN[1] | 4x6mm QFN | 4x8mm QFN | 4x6mm QFN | 4x6mm QFN |

| Control Interface | 4-bit Digital (Low-Pass)[2] | 4-bit Digital (Low-Pass) | 4-bit Digital (Low-Pass) | 4-bit Digital (Low-Pass) | 4-bit Digital (Low-Pass) |

| 4-bit Digital (High-Pass)[2] | 4-bit Digital (High-Pass) | 4-bit Digital (High-Pass) | 4-bit Digital (High-Pass) | 4-bit Digital (High-Pass) | |

| Supply Voltage | +3.3V to +5.0V | +3.3V to +5.0V | +3.3V to +5.0V | +3.3V to +5.0V | +3.3V to +5.0V |

| Operating Temperature | -40°C to +85°C[1] | -40°C to +85°C | -40°C to +85°C | -40°C to +85°C | -40°C to +85°C |

Functional Description

The this compound and its family members are monolithic microwave integrated circuits (MMICs) that integrate tunable high-pass and low-pass filters.[2] The combination of these two filter types allows for the creation of a tunable bandpass filter. The cutoff frequencies of the high-pass and low-pass sections are independently controlled by a 4-bit digital logic interface.[2] This enables precise control over the passband of the filter.

Digital Control Logic

The passband of the filter is determined by the settings of the high-pass and low-pass filter sections, which are controlled by separate 4-bit binary codes. The following diagram illustrates the logical relationship between the digital control words and the resulting filter response.

Experimental Protocols: Filter Characterization

The primary method for characterizing the performance of the this compound filter family is through the measurement of its scattering parameters (S-parameters). This is typically performed using a Vector Network Analyzer (VNA). The key S-parameters of interest for a filter are S21 (insertion loss) and S11 (return loss).

Objective: To measure the frequency response (insertion loss, return loss, and bandwidth) of the this compound filter at various digital control settings.

Equipment:

-

Vector Network Analyzer (VNA)

-

This compound Evaluation Board

-

Precision RF cables and connectors

-

DC Power Supply (+3.3V to +5.0V)

-

Digital control interface (e.g., DIP switches on the evaluation board or a microcontroller)

Procedure:

-

Calibration: Perform a full two-port calibration of the VNA over the desired frequency range (e.g., 100 MHz to 2 GHz for the this compound). This removes the effects of the cables and connectors from the measurement.

-

Device Connection: Connect the this compound evaluation board to the VNA ports.

-

Power and Control: Apply the DC voltage to the evaluation board and set the initial 8-bit digital control word for the desired high-pass and low-pass cutoff frequencies.

-

Measurement: Configure the VNA to measure S21 and S11. Sweep the frequency range and record the data.

-

Data Analysis:

-

From the S21 measurement, determine the insertion loss in the passband, the rejection in the stopband, and the -3dB cutoff frequencies.

-

From the S11 measurement, determine the return loss in the passband, which indicates how well the filter is matched to the system impedance (typically 50 ohms).

-

-

Iteration: Repeat steps 3-5 for all desired digital control settings to fully characterize the filter's tunability.

Applications

The this compound filter family is well-suited for a variety of applications in modern RF systems, including:

-

Software-Defined Radios (SDRs): The ability to digitally tune the filter passband is ideal for agile radios that need to operate over a wide range of frequencies.

-

Signal Intelligence (SIGINT) and Electronic Warfare (EW): These filters can be used as preselectors in receivers to reject interfering signals and improve the signal-to-noise ratio.

-

Test and Measurement Equipment: The flexibility of these filters makes them valuable in configurable test setups.

-

Telecommunications: They can be used for channel selection and interference mitigation in communication systems.

References

For Researchers, Scientists, and RF System Developers

An In-depth Technical Guide to the AM3102 Digitally Tunable Bandpass Filter for Academic Research in RF Engineering

This technical guide provides a comprehensive overview of the this compound, a digitally tunable bandpass filter, tailored for academic and research applications in radio frequency (RF) engineering. The document details the device's technical specifications, offers experimental protocols for characterization, and illustrates its application in a research context, such as in the front-end of a software-defined radio (SDR) receiver.

The this compound is a miniature integrated circuit that features digitally tunable bandpass filters covering a frequency range from 330 MHz to 1.2 GHz.[1][2] Its key feature is the independent 4-bit digital control of both the low-pass and high-pass corners, which allows for dynamic adjustment of the center frequency and bandwidth.[1][2] This flexibility makes it a valuable component for research in cognitive radio, dynamic spectrum access, and interference mitigation. The filter is packaged in a 4x6mm QFN and is designed to operate over a temperature range of -40°C to +85°C.[1]

Core Technical Specifications

The quantitative specifications of the this compound are summarized in the table below, providing a clear basis for comparison and integration into research projects.

| Parameter | Value | Notes |

| Frequency Range | 330 MHz to 1.2 GHz | Can be extended to 450 MHz to 1.5 GHz depending on the application circuit.[2] |

| Insertion Loss | 2.5 dB (Typical) | This is the signal power loss resulting from the insertion of the filter.[1] |

| Typical Rejection | 40 dB | The typical attenuation of signals outside the passband.[1] |

| Input IP3 | +40 dBm | A measure of the filter's linearity.[2] |

| Control Interface | 4-bit digital control for low-pass corner | Independent control allows for adjustable center frequency and bandwidth.[1][2] |

| 4-bit digital control for high-pass corner | ||

| Supply Voltage | +3.3V to +5.0V | |

| Logic Compatibility | 3V or 5V | |

| Package | 4x6mm QFN | A small form-factor suitable for compact RF front-ends.[1] |

| Operating Temperature | -40°C to +85°C |

Digital Control Logic

The this compound's passband is defined by the settings of its independent low-pass and high-pass filter corners. Each corner is controlled by a 4-bit digital word, providing 16 selectable states for each. The combination of these settings determines the center frequency and bandwidth of the filter.

Below is a diagram illustrating the logical relationship between the digital control words and the resulting filter response.

Experimental Protocols for Academic Research

Detailed methodologies for characterizing and utilizing the this compound in a research setting are provided below. These protocols are designed to be adaptable for various research objectives in RF engineering.

Experiment 1: Characterization of the this compound's Tuning Range and Performance

Objective: To systematically measure the filter's key performance indicators, including insertion loss, bandwidth, and out-of-band rejection, across its entire tuning range.

Materials:

-

This compound Evaluation Board

-

Vector Network Analyzer (VNA)

-

DC Power Supply (for the evaluation board)

-

Digital Control Interface (e.g., Arduino, FPGA development board)

-

SMA Cables and Adapters

Methodology:

-

Setup:

-

Connect the this compound evaluation board to the VNA. Port 1 of the VNA should be connected to the RF input of the board, and Port 2 to the RF output.

-

Power the evaluation board with the recommended DC voltage.

-

Connect the digital control interface to the control pins of the this compound on the evaluation board.

-

-

Calibration:

-

Perform a full two-port calibration on the VNA over the frequency range of interest (e.g., 100 MHz to 2 GHz) to eliminate the effects of cables and connectors.

-

-

Measurement Procedure:

-

Program the digital control interface to systematically step through all possible combinations of the 4-bit high-pass and 4-bit low-pass control words (256 states in total).

-

For each state:

-

Measure the S-parameters (S11 and S21) using the VNA.

-

From the S21 measurement, determine the center frequency, 3 dB bandwidth, and insertion loss at the center frequency.

-

From the S11 measurement, determine the return loss within the passband.

-

Analyze the out-of-band rejection at specific frequency offsets from the passband (e.g., ±50 MHz, ±100 MHz).

-

-

-

Data Presentation:

-

Compile the measured data into a comprehensive table, with each row representing a unique digital control state and columns for the corresponding center frequency, bandwidth, insertion loss, and return loss.

-

Plot the filter's frequency response (S21) for a representative subset of tuning states to visualize the tunable passband.

-

The following diagram illustrates the experimental workflow for characterizing the this compound.

Experiment 2: Integration of this compound into an SDR Front-End for Interference Mitigation Research

Objective: To demonstrate the use of the this compound as a pre-selector filter in an SDR receiver to dynamically reject strong out-of-band interferers.

Materials:

-

This compound Evaluation Board

-

Software-Defined Radio (SDR) with a wideband front-end

-

Two RF Signal Generators

-

A wideband antenna or a direct connection for controlled experiments

-

Digital Control Interface (e.g., connected to the SDR's host computer)

-

Spectrum Analyzer (for monitoring)

-

Coaxial cables, splitters, and attenuators

Methodology:

-

Setup:

-

Configure one signal generator to produce a desired weak signal within the this compound's tuning range (e.g., at -80 dBm).

-

Configure the second signal generator to produce a strong interfering signal outside the initial passband of the desired signal (e.g., at -20 dBm).

-

Combine the outputs of the two signal generators and feed the combined signal to the input of the this compound evaluation board.

-

Connect the output of the this compound to the input of the SDR.

-

Connect the digital control interface for the this compound to a host computer that also controls the SDR.

-

-

Procedure:

-

Baseline Measurement: Initially, bypass the this compound and feed the combined signal directly into the SDR. Observe the SDR's received spectrum and note the presence of the strong interferer and the potentially desensitized desired signal.

-

Static Filtering: Insert the this compound and set its passband to include the desired signal while rejecting the interferer. Observe the SDR's received spectrum again to confirm the attenuation of the interferer and the improved reception of the desired signal.

-

Dynamic Tuning: Develop a simple algorithm on the host computer that:

-

Scans the spectrum using the SDR to detect the presence of strong interferers.

-

Based on the detected interference, calculates the optimal digital control words for the this compound to place the interferer in the filter's stopband while keeping the desired signal in the passband.

-

Dynamically reconfigures the this compound's passband in response to changes in the interferer's frequency.

-

-

-

Data Presentation:

-

Present spectrum plots from the SDR showing the received signal with and without the this compound in the signal path.

-

Create a table summarizing the signal-to-noise ratio (SNR) of the desired signal under different interference and filtering conditions.

-

Provide a flowchart of the dynamic tuning algorithm.

-

The following diagram illustrates the experimental setup for the SDR integration experiment.

This guide provides a foundational understanding of the this compound and its application in academic RF engineering research. The detailed specifications and experimental protocols offer a starting point for researchers to explore the capabilities of digitally tunable filters in advanced wireless communication systems.

References

Methodological & Application

Prototyping with the AM3102 Evaluation Board: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern research and development environments, particularly in fields such as drug discovery and biomedical engineering, the ability to rapidly prototype and test novel electronic systems is paramount. The AM3102 evaluation board provides a platform for working with a digitally tunable bandpass filter, operating in the 330 MHz to 1.2 GHz frequency range.[1] This component is particularly useful in the development of custom scientific instrumentation that requires precise frequency selectivity to enhance signal-to-noise ratios in spectrally crowded environments.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound evaluation board for prototyping applications. It provides detailed protocols for board setup, filter characterization, and a practical example of its use in a laboratory setting.

This compound Evaluation Board Overview

The this compound is a digitally tunable bandpass filter that allows for independent control of its low-pass and high-pass corners through a 4-bit digital interface for each.[1] This enables dynamic adjustment of the filter's center frequency and bandwidth. The evaluation board is equipped with SMA connectors for RF input and output, and a DIP switch for manual control of the filter settings.

Key Specifications

| Parameter | Value |

| Frequency Range | 330 MHz to 1.2 GHz |

| Control Interface | 2 x 4-bit Digital Control (High-Pass and Low-Pass) |

| Insertion Loss | ~2.5 dB |

| Package (IC) | 4x6mm QFN |

| Supply Voltage | +3.3V to +5.0V |

Experimental Protocols

Protocol 1: Basic Characterization of the this compound Evaluation Board

Objective: To familiarize the user with the operation of the this compound evaluation board and to measure the filter's frequency response for a given set of control inputs.

Materials:

-

This compound Evaluation Board

-

Vector Network Analyzer (VNA) or a Signal Generator and a Spectrum Analyzer

-

5V DC Power Supply

-

SMA Cables (2)

Procedure:

-

Board Setup:

-

Connect the 5V DC power supply to the designated power input on the this compound evaluation board.

-

Connect the RF input of the evaluation board to the output port of the signal generator (or Port 1 of the VNA) using an SMA cable.

-

Connect the RF output of the evaluation board to the input of the spectrum analyzer (or Port 2 of the VNA) using another SMA cable.

-

-

Filter Configuration:

-

The this compound evaluation board is equipped with a DIP switch for manual control of the high-pass and low-pass filter settings. Each filter has a 4-bit control word.

-

Refer to the control tables below (Tables 3.1 and 3.2) to determine the DIP switch settings for the desired cutoff frequencies.

-

For an initial test, set the High-Pass filter to a low-frequency setting (e.g., 330 MHz) and the Low-Pass filter to a high-frequency setting (e.g., 1200 MHz) to create a wide passband.

-

-

Measurement:

-

Turn on the DC power supply.

-

Using a VNA:

-

Perform a 2-port calibration of the VNA.

-

Measure the S21 parameter (insertion loss) of the this compound evaluation board from 100 MHz to 1.5 GHz.

-

-

Using a Signal Generator and Spectrum Analyzer:

-

Set the signal generator to sweep the frequency range from 100 MHz to 1.5 GHz with a constant output power (e.g., 0 dBm).

-

Set the spectrum analyzer to the same frequency range and record the output power at the RF output of the evaluation board.

-

The insertion loss can be calculated by subtracting the measured output power from the input power.

-

-

-

Data Analysis:

-

Plot the insertion loss as a function of frequency.

-

Identify the -3dB cutoff frequencies for the high-pass and low-pass filters.

-

Compare the measured cutoff frequencies with the values in the control tables.

-

Protocol 2: Application in a Wireless Sensing System

Objective: To demonstrate the use of the this compound evaluation board to isolate a specific frequency band in a prototype wireless sensing application, thereby improving signal reception in the presence of interference.

Materials:

-

This compound Evaluation Board

-

Two software-defined radios (SDRs) or a signal generator and a receiver

-

Antennas appropriate for the operating frequency

-

5V DC Power Supply

-

SMA Cables

Procedure:

-

System Setup:

-

Configure one SDR (or signal generator) to transmit a modulated signal at a specific frequency within the this compound's range (e.g., 915 MHz). This will simulate the signal from a wireless sensor.

-

Configure the second SDR (or another signal generator) to transmit a continuous wave (CW) or modulated signal at a nearby frequency that will act as an interferer (e.g., 900 MHz).

-

Connect the receiving antenna to the RF input of the this compound evaluation board.

-

Connect the RF output of the this compound evaluation board to the input of the receiving SDR.

-

-

Initial Measurement (Without Filtering):

-

Initially, bypass the this compound evaluation board and connect the receiving antenna directly to the receiver.

-

Observe the received spectrum. Note the presence of both the desired signal at 915 MHz and the interfering signal at 900 MHz.

-

Attempt to demodulate the desired signal and note the signal-to-noise ratio (SNR) or bit error rate (BER).

-

-

Filtering and Measurement:

-

Insert the this compound evaluation board into the receive path as described in the system setup.

-

Using the control tables, set the DIP switches on the evaluation board to create a passband that includes the desired signal but attenuates the interfering signal. For example, set the high-pass filter to approximately 910 MHz and the low-pass filter to approximately 920 MHz.

-

Observe the received spectrum again. The interfering signal at 900 MHz should be significantly attenuated.

-

Attempt to demodulate the desired signal again and note the improvement in SNR or BER.

-

Quantitative Data

The following tables provide the relationship between the 4-bit digital control words and the typical cutoff frequencies for the high-pass and low-pass filters of the this compound.

Table 3.1: High-Pass Filter Control

| Control Word (D C B A) | Typical Cutoff Frequency (MHz) |

| L L L L | 330 |

| L L L H | 332 |

| L L H L | 338 |

| L L H H | 341 |

| L H L L | 370 |

| L H L H | 375 |

| L H H L | 385 |

| L H H H | 390 |

| H L L L | 450 |

| H L L H | 460 |

| H L H L | 475 |

| H L H H | 485 |

| H H L L | 580 |

| H H L H | 600 |

| H H H L | 640 |

| H H H H | 670 |

Data sourced from the this compound datasheet.[1]

Table 3.2: Low-Pass Filter Control

| Control Word (H G F E) | Typical Cutoff Frequency (MHz) |

| L L L L | 450 |

| L L L H | 460 |

| L L H L | 475 |

| L L H H | 485 |

| L H L L | 580 |

| L H L H | 600 |

| L H H L | 640 |

| L H H H | 670 |

| H L L L | 800 |

| H L L H | 830 |

| H L H L | 870 |

| H L H H | 900 |

| H H L L | 1000 |

| H H L H | 1050 |

| H H H L | 1150 |

| H H H H | 1200 |

Data sourced from the this compound datasheet.[1]

Visualizations

Experimental Workflow for Filter Characterization

Figure 1: Experimental setup for characterizing the this compound evaluation board.

Digital Control Logic for Passband Selection

References

Application Notes and Protocols for the AM3102 Digitally Tunable Bandpass Filter

For Researchers, Scientists, and Electronics Engineers

This document provides detailed circuit design and layout guidelines for the AM3102, a digitally tunable bandpass filter. The this compound offers a flexible filtering solution for receiver and transceiver applications requiring adjustable center frequency and bandwidth, high dynamic range, and a compact footprint.

Introduction

The this compound is a miniature filter IC featuring digitally tunable bandpass filters covering a frequency range from 330 MHz to 1.5 GHz, depending on the external component selection.[1][2] The filter's low-pass and high-pass corners are independently controlled by 4-bit digital inputs, allowing for dynamic adjustment of the filter's center frequency and bandwidth.[1][2] Its small size, low power consumption, and high performance make it suitable for a variety of advanced RF applications.

Quantitative Data Summary

The operational frequency range of the this compound is determined by the selection of external inductors and capacitors. Below are the recommended component values for two common frequency configurations.

Table 1: Recommended Components for 330 MHz - 1200 MHz Operation [3]

| Component | Value | Part Number | Manufacturer |

| C1, C2 | 0.1 µF | 0402BB104KW160 | Passives Plus |

| L1, L8 | 13 nH | 0402HP-13NXGLW | Coilcraft |

| L2, L5 | 6.2 nH | 0402HP-6N2XGLW | Coilcraft |

| L3, L4 | 6.8 nH | 0402HP-6N8XGLW | Coilcraft |

| L6, L7 | 9.0 nH | 0402HP-9N0XGLW | Coilcraft |

Table 2: Recommended Components for 450 MHz - 1500 MHz Operation [3]

| Component | Value | Part Number | Manufacturer |

| C1, C2 | 0.1 µF | 0402BB104KW160 | Passives Plus |

| L1, L8 | 9.5 nH | 0402HP-9N5XGLW | Coilcraft |

| L2, L5 | 2.2 nH | 0402HP-2N2XJLW | Coilcraft |

| L3, L4 | 2.7 nH | 0402HP-2N7XGLW | Coilcraft |

| L6, L7 | 5.6 nH | 0402HP-5N6XGLW | Coilcraft |

Experimental Protocols & Methodologies

This section details the recommended procedures for implementing the this compound in a circuit design.

Circuit Implementation Protocol

-

Component Selection: Choose the appropriate external inductors and capacitors based on the desired operating frequency range as specified in Tables 1 and 2.

-

DC Blocking: Place DC blocking capacitors (C1 and C2) at the RF input and output ports. These should be low-loss, broadband capacitors to ensure optimal performance.[3]

-

Power Supply Filtering: The VDD and control lines have internal high-frequency filtering.[3] For enhanced noise suppression, an external L-C-L filter on the power lines is recommended. A simpler L-C filter may be used if board space is limited.[3]

-

Control Line Interface: The high-pass and low-pass filter corners are controlled by separate 4-bit digital signals (A, B, C, D for high-pass and E, F, G, H for low-pass).[1][3] These lines should be driven by a microcontroller or other digital logic to dynamically adjust the filter characteristics.

Circuit and Layout Visualization

Typical Application Circuit

The following diagram illustrates the typical application circuit for the this compound, showcasing the connections for the external components, RF signals, and control lines.

Caption: Typical application circuit for the this compound.

Recommended PCB Layout Workflow

A proper PCB layout is crucial for the optimal performance of the this compound. The following diagram outlines the key steps and considerations for the layout process.

Caption: Recommended PCB layout workflow for the this compound.

Layout Guidelines

To ensure the best performance and minimize signal degradation, the following layout guidelines should be strictly followed.

-

Short Inductor Routes: The traces connecting the this compound to the external inductors (L1 through L8) must be kept as short as possible to minimize parasitic inductance and resistance.[3]

-

RF Trace Impedance: The RF input and output traces should be designed as 50-ohm grounded coplanar waveguides.[3]

-

Via Fencing: The IC and the RF input/output traces should be enclosed by a "fence" of vias to provide good isolation and a solid ground reference.[3]

-

Grounding Vias: Vias should be placed directly under the IC and any ground pads to ensure a low-inductance path to the ground plane.[3] The recommended via size is a 10mil hole with a 24mil pad.[3]

-

Component Proximity: The external inductors should be placed as close as possible to the corresponding pins of the this compound.[3]

References

Application Notes and Protocols for AM3102: A Digitally Tunable Bandpass Filter

Initial Assessment: The provided topic, AM3102, corresponds to a digitally tunable bandpass filter, an electronic component, rather than a bioactive agent suitable for drug development. As such, concepts like signaling pathways and biological experimental protocols do not apply to this component.

This document provides a detailed overview of the this compound's control interface and operational protocols based on available technical datasheets. While the request included requirements for biological data and signaling pathways, no such information exists for this electronic device. The following sections adhere to the structural and formatting requirements of the original request, adapted for the technical nature of the this compound.

This compound Functional Overview

The this compound is a miniature, digitally tunable bandpass filter integrated circuit.[1][2] It offers independent 4-bit digital control over its low-pass and high-pass corners, which allows for dynamic adjustment of the center frequency and bandwidth.[1][2] The device is designed for applications in receivers or transceivers that demand a flexible filtering solution with a high dynamic range, compact size, and low power consumption.[1] The this compound is available in a 4mm x 6mm QFN package and is rated for operation between -40°C and +85°C.[2]

Control Interface and Programming

The core of the this compound's functionality lies in its digital control interface, which consists of separate 4-bit controls for the high-pass and low-pass filter sections. This allows for a granular selection of the filter's passband.

Pin Configuration and Control Lines

The this compound utilizes dedicated pins for controlling the filter characteristics. The primary control lines are:

-

High-Pass Control (4-bit): Designated as A, B, C, and D.

-

Low-Pass Control (4-bit): Designated as E, F, G, and H.[1]

These control lines are used to select the desired cutoff frequencies for the high-pass and low-pass sections, thereby defining the bandpass filter's characteristics.

Programming Logic

The filter settings are programmed by applying logic levels to the A-H control lines. While the datasheets do not provide an exhaustive list of all possible states, they indicate that different combinations of high and low signals on these control lines correspond to specific filter cutoff frequencies. An evaluation board for the this compound is available with DIP switches to facilitate manual control of these filter settings for testing and development.[2]

Quantitative Data Summary

The operational parameters of the this compound are summarized in the tables below. These values are based on typical performance characteristics and recommended component configurations.

Table 1: General Operating Characteristics

| Parameter | Value |

| Frequency Range | 330 MHz to 1200 MHz |

| Alternate Frequency Range | 450 MHz to 1500 MHz |

| Insertion Loss (Typical) | 2.5 dB[2] |

| Rejection (Typical) | 40 dB[2] |

| Package | 4x6mm QFN[2] |

Table 2: Recommended External Components for 330-1200 MHz Operation

| Component | Value | Part Number | Manufacturer |

| C1, C2 | 0.1 uF | 0402BB104KW160 | Passives Plus[1][3] |

| L1, L8 | 13 nH | 0402HP-13NXGLW | Coilcraft[1][3] |

| L2, L5 | 6.2 nH | 0402HP-6N2XGLW | Coilcraft[1][3] |

| L3, L4 | 6.8 nH | 0402HP-6N8XGLW | Coilcraft[1][3] |

| L6, L7 | 9.0 nH | 0402HP-9N0XGLW | Coilcraft[1][3] |

Table 3: Recommended External Components for 450-1500 MHz Operation

| Component | Value | Part Number | Manufacturer |

| C1, C2 | 0.1 uF | 0402BB104KW160 | Passives Plus[3] |

| L1, L8 | 9.5 nH | 0402HP-9N5XGLW | Coilcraft[3] |

| L2, L5 | 2.2 nH | 0402HP-2N2XJLW | Coilcraft[3] |

| L3, L4 | 2.7 nH | 0402HP-2N7XGLW | Coilcraft[3] |

| L6, L7 | 5.6 nH | 0402HP-5N6XGLW | Coilcraft[3] |

Experimental Protocols and Methodologies

This section outlines the typical application circuit and layout recommendations for integrating the this compound into a larger system.

Typical Application Setup

A standard implementation of the this compound involves the use of external inductors and DC blocking capacitors. The VDD and control lines feature internal filtering to provide high-frequency isolation.[1][3]

Key steps for implementation:

-

Connect the RF input and output through DC blocking capacitors (C1, C2).

-

Connect the external inductors (L1-L8) to their respective pins. The routing to these inductors should be kept as short as possible.[3]

-

Provide a stable supply voltage to the VDD pins.

-

Apply the desired digital control signals to the high-pass (A, B, C, D) and low-pass (E, F, G, H) control lines.

Recommended PCB Layout

For optimal performance, a specific PCB layout is recommended:

-

Use a grounded coplanar waveguide for the 50-ohm input trace.[3]

-

Ensure that the IC and the RF inputs/outputs are via fenced.[3]

-

Place vias under the IC and ground pads.[3]

-

Position the external inductors as close as possible to the IC.[3]

Logical Workflow and Diagrams